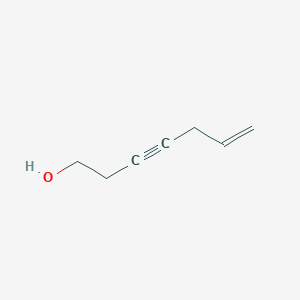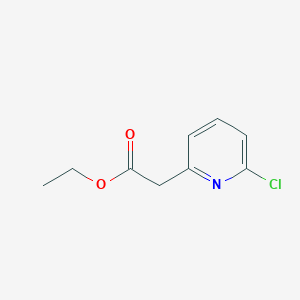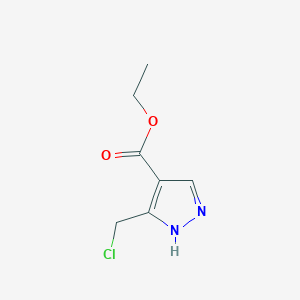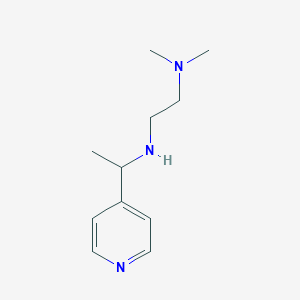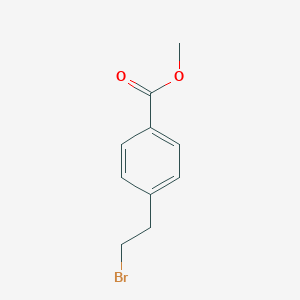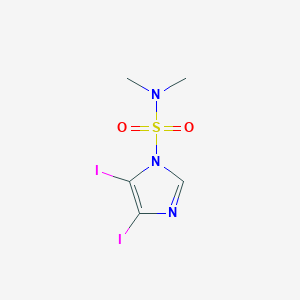
4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Vue d'ensemble
Description
“4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide” is a chemical compound with the molecular formula C5H7I2N3O2S . It has a molecular weight of 427 .
Molecular Structure Analysis
The molecular structure of “4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide” consists of an imidazole ring which is a five-membered ring with two non-adjacent nitrogen atoms. The ring is substituted at the 4 and 5 positions with iodine atoms, and at the 1 position with a sulfonamide group that is further substituted with two methyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 427 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Tautomeric Behavior and Molecular Conformation Studies
Sulfonamide derivatives, such as 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, are crucial in bioorganics and medicinal chemistry, particularly for studying molecular conformations or tautomeric forms. These forms are directly related to pharmaceutical and biological activities. Spectroscopic methods like infrared and nuclear magnetic resonance are used to identify tautomeric forms of similar compounds (Erturk et al., 2016).
Synthesis and Structural Characterization for Anticancer Applications
The synthesis of sulfonamide derivatives, including those with imidazole structures, has been studied for their potential in anticancer applications. Structural characterizations are confirmed through analytical and spectral data, demonstrating the potential of these compounds in inhibiting cancer cell growth (El-Gaby et al., 2017).
Impurity Characterization in Agrochemicals
In agrochemical research, identifying and characterizing byproducts or impurities, such as certain imidazole sulfonamide compounds, is critical for public health and safety. Techniques like HPLC analysis, NMR, and computational studies are employed to understand the formation and properties of these impurities (Kannoujia et al., 2023).
Role in Enzyme Inhibition Studies
Studies on pyrazoline benzensulfonamides, which share structural similarities with 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, have shown significant enzyme inhibition activities. Such compounds are vital in understanding the inhibition mechanisms of enzymes like carbonic anhydrases and acetylcholinesterase (Ozmen Ozgun et al., 2019).
Synthesis Techniques in Organic Chemistry
The synthesis of functionalized imidazole derivatives, including those resembling 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, is important in organic chemistry. Techniques like solvent-free medium synthesis and one-pot reactions are explored for efficient production of such compounds (Ran et al., 2015).
Herbicidal Activity and Agricultural Applications
Imidazole sulfonamides have been evaluated for their herbicidal activities, assessing their impact on various species and providing insights into developing new agrochemicals (Ren et al., 2000).
Antimicrobial and Antioxidant Activity
Research on pyrazole-based sulfonamide derivatives, related to imidazole sulfonamides, highlights their significant antimicrobial and antioxidant activities, which is crucial for pharmaceutical development (Badgujar et al., 2018).
Cytotoxicity Testing and Anticancer Research
Studies on imidazole derivatives, similar to 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, include cytotoxicity testing against cancer cell lines, contributing to the understanding of their potential use in cancer treatment (Balewski et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4,5-diiodo-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I2N3O2S/c1-9(2)13(11,12)10-3-8-4(6)5(10)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCLUKJLHQKEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=NC(=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378425 | |
| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
CAS RN |
198127-92-3 | |
| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



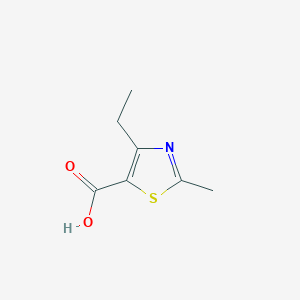
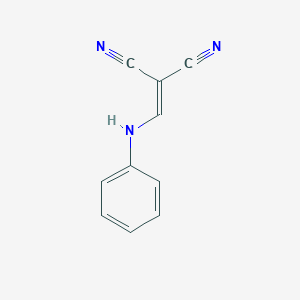
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)

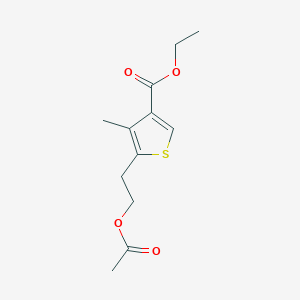
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
